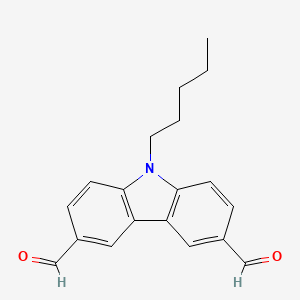

9-Pentyl-9H-carbazole-3,6-dicarbaldehyde

Description

9-Pentyl-9H-carbazole-3,6-dicarbaldehyde is a functionalized carbazole derivative characterized by a pentyl chain at the N9 position and aldehyde groups at the 3- and 6-positions of the carbazole core. Its molecular formula is C₁₉H₁₉NO₂, with a molecular weight of 293.36 g/mol. This compound is primarily utilized in polymer synthesis, particularly in the development of electrochemiluminescent materials. The aldehyde groups enable conjugation with other monomers via Wittig-Horner reactions, forming extended π-conjugated systems critical for optoelectronic applications .

Carbazole derivatives are prized for their high thermal stability, tunable electronic properties, and versatile reactivity. The pentyl substituent enhances solubility in organic solvents, facilitating processing in material science applications .

Properties

CAS No. |

622837-04-1 |

|---|---|

Molecular Formula |

C19H19NO2 |

Molecular Weight |

293.4 g/mol |

IUPAC Name |

9-pentylcarbazole-3,6-dicarbaldehyde |

InChI |

InChI=1S/C19H19NO2/c1-2-3-4-9-20-18-7-5-14(12-21)10-16(18)17-11-15(13-22)6-8-19(17)20/h5-8,10-13H,2-4,9H2,1H3 |

InChI Key |

PFJFXTOXKWLGSX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN1C2=C(C=C(C=C2)C=O)C3=C1C=CC(=C3)C=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 9-Pentyl-9H-carbazole-3,6-dicarbaldehyde typically involves the alkylation of carbazole followed by formylation. One common method includes the reaction of carbazole with 1-bromopentane in the presence of sodium hydroxide and dimethyl sulfoxide (DMSO) to form 9-pentylcarbazole. This intermediate is then subjected to formylation at the 3 and 6 positions using Vilsmeier-Haack reaction conditions, which involve the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) .

Chemical Reactions Analysis

9-Pentyl-9H-carbazole-3,6-dicarbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic substitution reactions can occur at the 3 and 6 positions of the carbazole ring, allowing for further functionalization.

Scientific Research Applications

9-Pentyl-9H-carbazole-3,6-dicarbaldehyde has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

Biology: Carbazole derivatives have shown potential as antitumor, antibacterial, and anti-inflammatory agents.

Mechanism of Action

The mechanism of action of 9-Pentyl-9H-carbazole-3,6-dicarbaldehyde and its derivatives often involves interaction with biological targets such as enzymes and receptors. For instance, some carbazole derivatives exert their effects by inhibiting acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission . Additionally, carbazole compounds can induce apoptosis in cancer cells through the activation of the p53 pathway .

Comparison with Similar Compounds

Comparison with Similar Carbazole Dicarbaldehyde Derivatives

Structural and Functional Variations

The table below summarizes key structural and functional differences among analogous compounds:

Key Research Findings

Solubility and Processability

- Alkyl Chain Length: Longer alkyl chains (e.g., pentyl) improve solubility in non-polar solvents compared to shorter chains (ethyl, methyl). This property is critical for solution-based polymer synthesis .

- Aryl Substituents : The benzyl derivative exhibits reduced solubility due to its bulky aromatic group but shows enhanced π-π stacking, which is advantageous for solid-state fluorescence applications .

Electronic and Optical Properties

- Aldehyde Reactivity : All derivatives undergo Wittig-Horner reactions to form conjugated polymers. The pentyl derivative’s polymers demonstrate superior electrochemiluminescence due to balanced charge transport .

- Fluorescence : The benzyl derivative exhibits strong fluorescence with a quantum yield suitable for cation sensing (e.g., rare earth metals), attributed to its extended conjugation and electron-donating substituents .

Thermal and Crystallographic Behavior

- Thermal Stability : Alkyl-substituted derivatives (e.g., pentyl, ethyl) show higher thermal stability (decomposition >250°C) compared to allyl or benzyl derivatives, making them suitable for high-temperature applications .

- Crystal Packing: The allyl derivative’s crystal structure (monoclinic, P2₁/n) reveals planar carbazole cores with intermolecular hydrogen bonding, influencing its optoelectronic performance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.